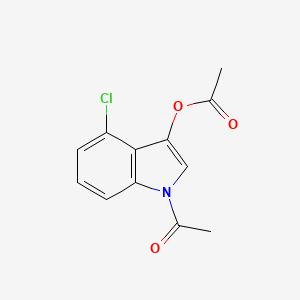
4-Chloro-3-indoxyl-1,3-diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-indoxyl-1,3-diacetate is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its crystalline powder form and is typically stored at -20°C to maintain its stability .
Preparation Methods
The synthesis of 4-Chloro-3-indoxyl-1,3-diacetate involves several steps. One common method includes the acetylation of 4-chloro-3-indoxyl with acetic anhydride in the presence of a catalyst . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis .
Chemical Reactions Analysis
4-Chloro-3-indoxyl-1,3-diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other derivatives, often involving hydrogenation.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-indoxyl-1,3-diacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-indoxyl-1,3-diacetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to suppress the activation of Fyn kinase in mast cells, thereby inhibiting IgE-mediated allergic responses . This suppression occurs through the inhibition of phosphorylation of Syk and its downstream signaling molecules, including LAT, Akt, Erk1/2, p38, and JNK .
Comparison with Similar Compounds
4-Chloro-3-indoxyl-1,3-diacetate can be compared with similar compounds such as:
5-Bromo-4-chloroindoxyl 1,3-diacetate: This compound also undergoes similar biochemical reactions and has applications in chromogenic substrate synthesis.
3-Indoxyl-1,3-diacetate: Used in similar research applications, particularly in the synthesis of chromogenic substrates.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and applications in biochemical research .
Properties
Molecular Formula |
C12H10ClNO3 |
|---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
(1-acetyl-4-chloroindol-3-yl) acetate |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)14-6-11(17-8(2)16)12-9(13)4-3-5-10(12)14/h3-6H,1-2H3 |
InChI Key |
ZRYFLULLBNEZKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=C(C2=C1C=CC=C2Cl)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B12281540.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12281543.png)
![1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 1-(1,1-dimethylethyl) 8-(phenylmethyl) ester](/img/structure/B12281548.png)
![5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12281551.png)
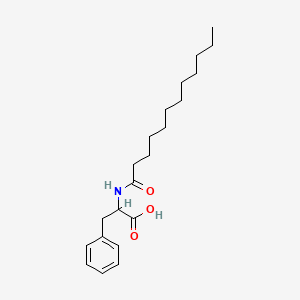

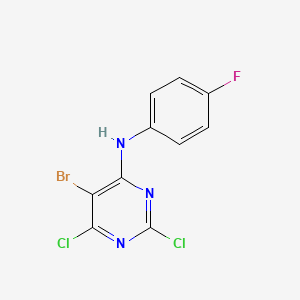
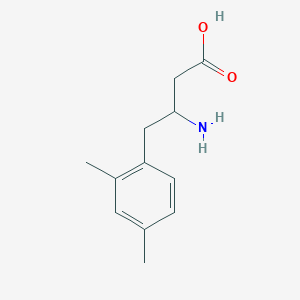
![1-(Bromomethyl)-3-methoxybicyclo[1.1.1]pentane](/img/structure/B12281599.png)
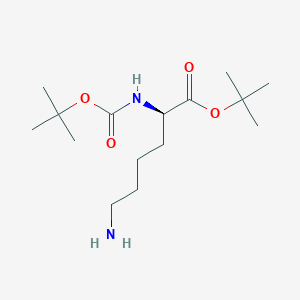
![L-Alanine,3-[bis(2-hydroxyethyl)amino]-](/img/structure/B12281608.png)
![Methyl 3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoate](/img/structure/B12281616.png)
![5-Boc-N-(3-bromo-2-chlorophenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B12281628.png)
![N-(5-carbamoyl-2-methylphenyl)-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyridine-3-carboxamide](/img/structure/B12281632.png)
